

# Mal-amido-PEG8-acid molecular weight and formula

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## Compound of Interest

Compound Name: **Mal-amido-PEG8-acid**

Cat. No.: **B608817**

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## In-Depth Technical Guide to Mal-amido-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and applications of **Mal-amido-PEG8-acid**, a heterobifunctional linker critical in the field of bioconjugation and drug development.

## Core Properties of Mal-amido-PEG8-acid

**Mal-amido-PEG8-acid** is a versatile crosslinker featuring a maleimide group at one end and a carboxylic acid at the other, separated by an eight-unit polyethylene glycol (PEG) spacer. This structure allows for the covalent linkage of molecules, typically a thiol-containing substance to an amine-containing one. The hydrophilic PEG chain enhances solubility and can reduce the immunogenicity of the resulting conjugate.

A summary of its key quantitative data is presented below:

Property	Value	Source
Molecular Formula	C26H44N2O13	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	592.6 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	1334177-86-4	<a href="#">[3]</a> <a href="#">[4]</a>

## Experimental Protocols

The unique structure of **Mal-amido-PEG8-acid** lends itself to a two-step conjugation process. The following are generalized protocols for its use, which may require optimization for specific applications.

### Protocol 1: Activation of the Carboxylic Acid Group

The carboxylic acid terminus of **Mal-amido-PEG8-acid** must first be activated to react efficiently with primary amines. A common method for this is EDC/NHS chemistry.

Materials:

- **Mal-amido-PEG8-acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Amine-containing molecule (e.g., protein, peptide)
- Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
- Reaction Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching reagent (e.g., hydroxylamine)
- Desalting column

Methodology:

- Dissolve **Mal-amido-PEG8-acid** in the Activation Buffer.
- Add a molar excess of EDC and NHS to the solution. The ratio of **Mal-amido-PEG8-acid**:EDC:NHS is typically 1:1.5:1.5.
- Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.
- Immediately proceed to the next step or freeze the activated linker for later use.
- Add the amine-containing molecule to the activated linker solution. The pH may need to be adjusted to the optimal range for the specific amine.
- Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
- Quench the reaction by adding a quenching reagent to consume any unreacted NHS-ester.
- Purify the resulting conjugate using a desalting column to remove excess reagents.

## Protocol 2: Conjugation to a Thiol-Containing Molecule

The maleimide group of the **Mal-amido-PEG8-acid** conjugate selectively reacts with thiol (sulfhydryl) groups.

### Materials:

- Activated **Mal-amido-PEG8-acid** conjugate from Protocol 1
- Thiol-containing molecule (e.g., cysteine-containing peptide, reduced antibody)
- Conjugation Buffer (e.g., phosphate buffer, pH 6.5-7.5)
- Reducing agent (if necessary, e.g., TCEP)
- Quenching reagent (e.g., L-cysteine)
- Purification system (e.g., size-exclusion chromatography)

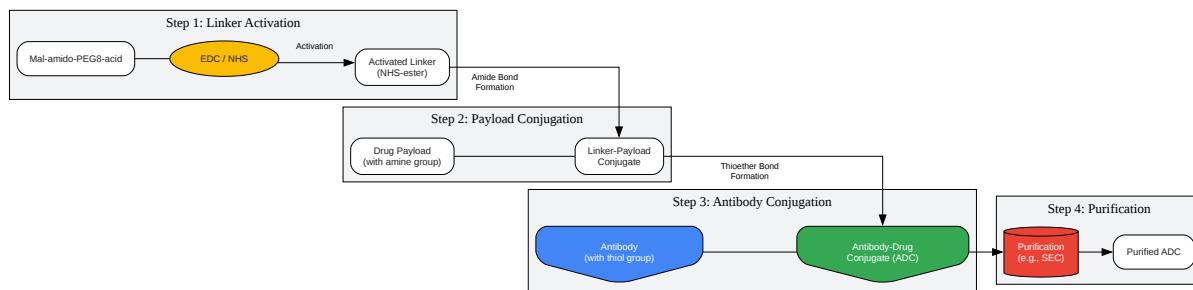
### Methodology:

- If the thiol groups on the target molecule are oxidized, they must first be reduced using a suitable reducing agent like TCEP.
- Dissolve the thiol-containing molecule in the Conjugation Buffer.
- Add the activated **Mal-amido-PEG8-acid** conjugate to the thiol-containing molecule solution. A slight molar excess of the maleimide-containing compound is often used.
- Allow the reaction to proceed for 1-2 hours at room temperature.
- Quench the reaction by adding a quenching reagent like L-cysteine to react with any excess maleimide groups.
- Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography to remove unreacted components.

## Applications in Experimental Workflows

**Mal-amido-PEG8-acid** is frequently utilized in the development of Antibody-Drug Conjugates (ADCs).<sup>[5][6]</sup> In this context, the linker connects a cytotoxic drug (payload) to a monoclonal antibody that targets a specific antigen on cancer cells.

Below is a diagram illustrating the general workflow for creating an ADC using **Mal-amido-PEG8-acid**.



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## References

- 1. Mal-amido-PEG8-acid | C26H44N2O13 | CID 51340955 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. Mal-amido-PEG8-acid, 1334177-86-4 | BroadPharm [broadpharm.com]
- 4. Mal-amido-PEG8-acid - 浙江瑞奥生物科技有限公司 [ruiaobio.com]
- 5. Mal-amido-PEG8-acid, CAS 1334177-86-4 | AxisPharm [axispharm.com]
- 6. Mal-amido-PEG8-acid | CAS#:1334177-86-4 | Chemsoc [chemsoc.com]

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